Cas no 80-05-7 (Bisphenol A)

     Bisphenol A (bisphenol A) is a white needle crystal or flake powder with a slight phenol odor. It is an important derivative of phenol and acetone. It contains two phenol based functional groups and is formed by condensation of two molecules of phenol and one molecule of acetone. The catalyst for this reaction is an acidic catalyst. The catalysts used in industry include sulfuric acid \ hydrogen chloride and ion exchange resin
Bisphenol A structure
Bisphenol A structure
Bisphenol A
80-05-7
C15H16O2
228.286344528198
MFCD00002366
34195
6623

Bisphenol A Properties

Names and Identifiers

    • 4,4'-(Propane-2,2-diyl)diphenol
    • 2,2-Bis (4-hydroxyphenol) propane
    • 2,2-Bis(4,4'-hydroxyphenyl)propane
    • 2,2-Bis(4-hydroxyphenyl)-propa
    • 2,2-Bis(hydroxyphenyl)propane
    • 2,2-bis(p-hydroxyphenyl)-propan
    • 2,2-bis-4’-hydroxyfenylpropan
    • 2,2-bis-4’-hydroxyfenylpropan(czech)
    • 2,2-Bis-4'-hydroxyfenylpropan
    • 4,4′-Isopropylidenediphenol
    • 2,2-Bis(4-hydroxyphenyl)propane
    • Bisphenol A
    • BPA
    • 4,4'-Isopropylidenediphenol
    • Bicifadino
    • Bicifadinum
    • 2,2-Bis-4-hydroxyphenylpropane
    • 4,4'-Dihydroxy-2,2-diphenylpropane
    • 2,2-Bis(4-hydroxyphenyl) propane
    • Diphenylolpropane
    • Bisphenol
    • Diano
    • 4,4'-Bisphenol A
    • Biphenol A
    • Parabis A
    • DIAN
    • Rikabanol
    • p,p'-Bisphenol A
    • p,p'-Isopropylidenebisphenol
    • Bisferol A
    • 2,2-Di(4-phenylol)propane
    • 2,2-Bis(p-hydroxyphenyl)propane
    • Phenol, 4,4'-(1-methylethylidene)bis-
    • Ipognox 88
    • Pluracol 245
    • 4,4'-Dihydroxydiphenylpropane
    • Dimethylmethylene-p,p'-diphenol
    • Bisphenol-A
    • p,p'-Isopropylidenediphenol
    • Ucar bisphenol A
    • Bis(4
    • 4,4′-(1-Methylethylidene)bis[phenol] (ACI)
    • Phenol, 4,4′-isopropylidenedi- (8CI)
    • (4,4′-Dihydroxydiphenyl)dimethylmethane
    • 2,2-Di(4-hydroxyphenyl)propane
    • 2,2′-Bis(4-hydroxyphenyl)propane
    • 4,4′-(Propane-2,2-diyl)diphenol
    • 4,4′-Isopropylidenebis[phenol]
    • 4,4′-Methylethylidenebisphenol
    • B 0494
    • Bis(4-hydroxyphenyl)dimethylmethane
    • Bis(p-hydroxyphenyl)propane
    • BPA 154
    • BPA 157
    • BPA-M
    • HG 3876
    • Hidorin F 285
    • Hidorin F 568
    • HT 3082
    • Isopropylidenebis(4-hydroxybenzene)
    • NSC 1767
    • NSC 17959
    • Nupole BPE-60
    • p,p′-Bisphenol A
    • p,p′-Dihydroxydiphenylpropane
    • p,p′-Isopropylidenebisphenol
    • p,p′-Isopropylidenediphenol
    • Parabis
    • β,β′-Bis(p-hydroxyphenyl)propane
    • 4-2-(4-hydroxyphenyl)propan-2-ylphenol
    • 4,4'-(1-Methylethylidene)bisphenol
    • 4,4’-(1-methylethylidene)bis-pheno
    • 4,4’-(1-methylethylidene)bisphenol
    • 4,4’-(1-methylethylidene)bis-Phenol
    • +Expand
    • MFCD00002366
    • IISBACLAFKSPIT-UHFFFAOYSA-N
    • 1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
    • C(C1=CC=C(O)C=C1)(C1=CC=C(O)C=C1)(C)C
    • 1107700

Computed Properties

  • 228.11500
  • 2
  • 2
  • 2
  • 228.115
  • 17
  • 209
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • 3
  • 0
  • 40.5

Experimental Properties

  • 3.42370
  • 40.46000
  • 1297
  • 1.5542 (estimate)
  • <0.1 g/100 mL at 21.5 ºC
  • 220 °C/4 mmHg(lit.)
  • 158-159 °C (lit.)
  • Fahrenheit: 440.6 ° f
    Celsius: 227 ° c
  • 0.12g/l insoluble
  • White needle crystal or flake powder
  • Soluble in methanol, ethanol, isopropanol, butanol, acetic acid, acetone, diethyl ether, but poorly soluble in water
  • Sensitive to humidity
  • 10.29±0.10(Predicted)
  • 1.195

Bisphenol A Security Information

Bisphenol A Customs Data

  • 29072300
  • China Customs Code:

    2907230001

    Overview:

    2907230001 BisphenolA[4,4-Isopropylidene biphenol]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing Minimum tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907230001 4,4'-(propane-2,2-diyl)diphenol VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none Lowest tariff:5.5% General tariff:30.0%

Bisphenol A Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AH75762-25g
2,2-Bis(p-hydroxyphenyl)propane
80-05-7 98%
25g
$12.00 2024-04-19
abcr
AB109186-250 g
Bisphenol A, 97%; .
80-05-7 97%
250g
€51.90 2023-01-31
ChemScence
CS-B1737-100g
Bisphenol A
80-05-7 99.90%
100g
$64.0 2022-04-26
City Chemical
1421P-1KG
4,4'-IsoPropylidene Diphenol
80-05-7 97%
1kg
$47.84 2023-09-19
Enamine
EN300-19430-0.05g
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
80-05-7 97%
0.05g
$19.0 2023-09-17
Life Chemicals
F1284-0895-2μmol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
80-05-7 90%+
2μmol
$57.0 2023-07-28
S e l l e c k ZHONG GUO
S6007-25mg
Bisphenol A
80-05-7 99.08%
25mg
¥794.68 2023-09-15
TRC
B519495-100mg
Bisphenol A
80-05-7
100mg
$ 68.00 2023-09-08
BAI LING WEI Technology Co., Ltd.
150196-100G
Bisphenol A, 96%
80-05-7 96%
100G
¥ 72 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
SB6251-100g
Bisphenol A
80-05-7 ≥97%
100g
¥85元 2023-09-15

Bisphenol A Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: 1-Methoxy-2-propanol ;  rt → 70 °C
1.2 Catalysts: Boron trifluoride etherate ;  3 h, 70 °C; 70 °C; 70 °C → 95 °C; 9 h, 95 °C; 95 °C → 60 °C
Reference
Preliminary Results on Preparation and Performance of a Self-Emulsifying Waterborne Epoxy Curing Agent at Room Temperature
Pi, Zhenzhen; Deng, Changyu; Pan, Hongmei; Pei, Kemei, Polymers (Basel, 2023, 15(7),

Synthetic Circuit 2

Reaction Conditions
1.1 4 h, 120 °C
Reference
Preparation of high-strength, water-resistant starch adhesive and its bonding mechanism to cotton stalk
Li, Kui; Zuo, Yingfeng; Zheng, Long; Wang, Huifen; Wu, Yiqiang, Industrial Crops and Products, 2023, 194,

Synthetic Circuit 3

Reaction Conditions
Reference
Preparation of Epoxy Resin Emulsifiers with Different Structures and a Comparative Study of their Properties
Zhang, Yancheng; Huang, He, ChemistrySelect, 2022, 7(34),

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water ;  30 min, 280 °C
Reference
Decomposition behavior and decomposition products of epoxy resin cured with MeHHPA in near-critical water
Gong, Xianyun; et al, Journal of Wuhan University of Technology, 2013, 28(4), 781-786

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid ,  Divinylbenzene-styrene copolymer (phenoxymethyl and benzyl derivatives)
Reference
Preparation of bisphenol A by the condensation of phenol and acetone in the presence of acid catalyst and additives
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: 1-Propanethiol ,  Ethanesulfonic acid ;  24 h, 100 °C
Reference
Enhanced cooperative, catalytic behavior of organic functional groups by immobilization
Zeidan, Ryan K.; et al, Journal of Catalysis, 2006, 239(2), 299-306

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Silica ;  70 - 120 °C; 3 - 9 h, 70 - 120 °C
Reference
Synthesis of bisphenol A catalyzed by H2SO4-SiO2 solid acid
Hou, Lijie; et al, Gongye Cuihua, 2008, 16(12), 68-71

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Amberlyst 15
Reference
Preparation of bisphenol-A zeolite catalysts
Singh, A. P., Catalysis Letters, 1992, 16(4), 431-5

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Ammonia Solvents: Diethylene glycol ,  Water ;  rt → 160 °C; 78 min, 160 °C
Reference
Magnetic Fe3O4/SiO2/NH2 As the Recyclable Heterogeneous Nanocatalyst on Bisphenol-A Recovery from Polycarbonate Wastes
Emami, S.; Alavi Nikje, M. M., Russian Journal of Applied Chemistry, 2018, 91(1), 159-166

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  48 h, 160 °C
Reference
Base-Mediated Depolymerization of Amine-Cured Epoxy Resins
DiPucchio, Rebecca C.; Stevenson, Katherine R.; Lahive, Ciaran W.; Michener, William E.; Beckham, Gregg T., ACS Sustainable Chemistry & Engineering, 2023, 11(48), 16946-16954

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, zinc salt (2:1) Solvents: Toluene ;  2 h, 100 °C
Reference
Selective, Sequential, and "One-Pot" Depolymerization Strategies for Chemical Recycling of Commercial Plastics and Mixed Plastics
Yang, Rulin; Xu, Guangqiang; Dong, Bingzhe; Guo, Xuanhua; Wang, Qinggang, ACS Sustainable Chemistry & Engineering, 2022, 10(30), 9860-9871

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: 2-Methyltetrahydrofuran ;  12 h, rt
Reference
Chemical recycling of poly(bisphenol A carbonate): 1,5,7-Triazabicyclo[4.4.0]-dec-5-ene catalyzed alcoholysis for highly efficient bisphenol A and organic carbonate recovery
Do, Taeyang; Baral, Ek Raj; Kim, Jeung Gon, Polymer, 2018, 143, 106-114

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Methanol Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: Dichloromethane ;  2.5 h, 75 °C
Reference
Versatile Imidazole-Anion-Derived Ionic Liquids with Unparalleled Activity for Alcoholysis of Polyester Wastes under Mild and Green Conditions
Liu, Mengshuai; Guo, Jiao; Gu, Yongqiang; Gao, Jun ; Liu, Fusheng, ACS Sustainable Chemistry & Engineering, 2018, 6(11), 15127-15134

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  2 h, 160 °C
Reference
Catalytic, aerobic depolymerization of epoxy thermoset composites
Navarro, Carlos A.; Ma, Yijia; Michael, Katelyn H.; Breunig, Hanna M.; Nutt, Steven R.; et al, Green Chemistry, 2021, 23(17), 6356-6360

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Tetramethylammonium chloride ,  Zinc oxide (ZnO) Solvents: Water ;  7 h, 100 °C
Reference
Degradation of waste polycarbonate via hydrolytic strategy to recover monomer (bisphenol A) catalyzed by DBU-based ionic liquids under metal- and solvent-free conditions
Liu, Mengshuai; Guo, Jiao; Gu, Yongqiang; Gao, Jun; Liu, Fusheng, Polymer Degradation and Stability, 2018, 157, 9-14

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Iron chloride (FeCl3) ,  1-Butyl-3-methylimidazolium chloride ;  rt → 120 °C; 3 h, 120 °C
Reference
Efficient Alcoholysis of Polycarbonate Catalyzed by Recyclable Lewis Acidic Ionic Liquids
Guo, Jiao; Liu, Mengshuai; Gu, Yongqiang; Wang, Yuchen; Gao, Jun ; et al, Industrial & Engineering Chemistry Research, 2018, 57(32), 10915-10921

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium chloride Solvents: Water ;  rt → 165 °C; 3 h, 165 °C
Reference
Hydrolysis of polycarbonate using ionic liquid [Bmim][Cl] as solvent and catalyst
Li, Lei; Liu, Fusheng; Li, Zhuo; Song, Xiuyan; Yu, Shitao; et al, Fibers and Polymers, 2013, 14(3), 365-368

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Water Catalysts: Sodium hydroxide Solvents: 1,4-Dioxane ;  8 h, 100 °C
Reference
Preparation of bisphenol A from waste polycarbonate by hydrolysis process
Li, Zhuo; Liu, Fusheng; Yu, Shitao; Cui, Xiao; Ge, Xiaoping, Huagong Huanbao, 2009, 29(4), 348-351

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Chitosan Solvents: Methanol ,  Water ;  116 h, 30 bar, 120 °C
Reference
A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl Halides
Sahoo, Basudev; Surkus, Annette-Enrica; Pohl, Marga-Martina; Radnik, Joerg; Schneider, Matthias; et al, Angewandte Chemie, 2017, 56(37), 11242-11247

Bisphenol A Raw materials

Bisphenol A Preparation Products

Bisphenol A Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:80-05-7)4-2-(4-hydroxyphenyl)propan-2-ylphenol
CL18757
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:41
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Bisphenol A Related Literature

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